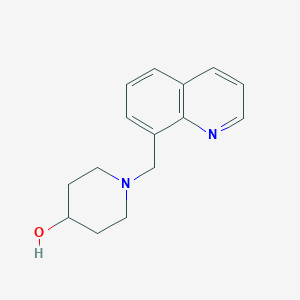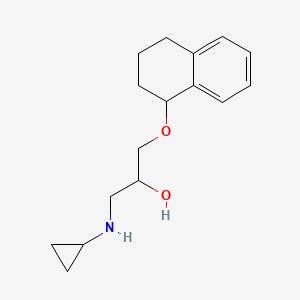
1-(Cyclopropylamino)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylamino)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol, commonly known as CTN-986, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTN-986 belongs to the family of beta-adrenergic receptor agonists and has been shown to possess potent cardio-protective properties.
Mecanismo De Acción
CTN-986 acts as a beta-adrenergic receptor agonist and stimulates the beta-adrenergic receptors in the heart. This leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates several intracellular targets, including L-type calcium channels, which results in an increase in intracellular calcium levels. This increase in intracellular calcium levels leads to an increase in myocardial contractility and cardiac output.
Biochemical and Physiological Effects:
CTN-986 has several biochemical and physiological effects, including an increase in myocardial contractility, cardiac output, and heart rate. CTN-986 also has vasodilatory effects, which can lead to a reduction in blood pressure. In addition, CTN-986 has anti-inflammatory and anti-oxidant properties, which may contribute to its cardio-protective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTN-986 is its potent cardio-protective properties, which make it an attractive candidate for the treatment of cardiovascular diseases. CTN-986 is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of CTN-986 is its short half-life, which may limit its therapeutic efficacy.
Direcciones Futuras
Several future directions for the study of CTN-986 include the investigation of its long-term safety and efficacy in animal models and clinical trials. In addition, further studies are needed to elucidate the molecular mechanisms underlying the cardio-protective effects of CTN-986. Finally, the development of more stable analogs of CTN-986 may lead to the development of more effective therapies for the treatment of cardiovascular diseases.
Métodos De Síntesis
The synthesis of CTN-986 involves a multi-step process starting with the reaction of 1,2,3,4-tetrahydronaphthalene with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 2-chloro-1-(cyclopropylamino)ethanol to yield the intermediate product. The final step involves the reaction of the intermediate product with 2,3-epoxypropanol to form CTN-986.
Aplicaciones Científicas De Investigación
CTN-986 has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases. Several preclinical studies have demonstrated that CTN-986 possesses potent cardio-protective properties and can reduce myocardial infarct size and improve cardiac function. CTN-986 has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardio-protective effects.
Propiedades
IUPAC Name |
1-(cyclopropylamino)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-14(10-17-13-8-9-13)11-19-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,13-14,16-18H,3,5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZOLWYUMLKOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OCC(CNC3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylamino)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


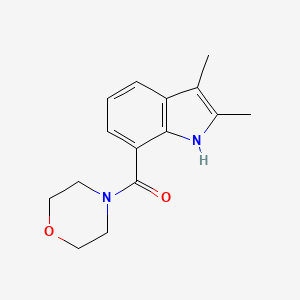

![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7540124.png)
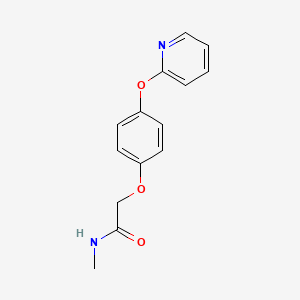
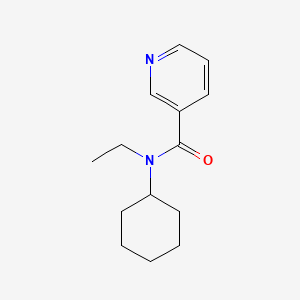
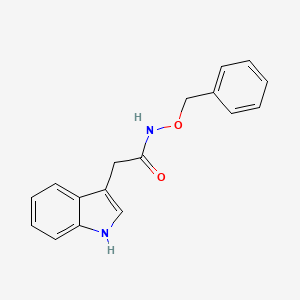
![1-[[4-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7540146.png)
![[4-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7540147.png)
![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)
